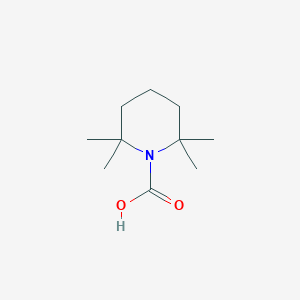

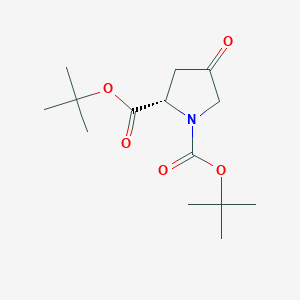

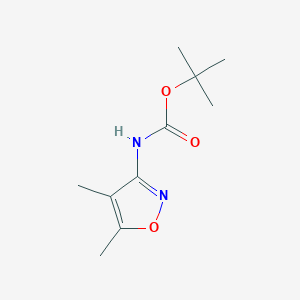

![molecular formula C15H13N3O2 B061332 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 166671-26-7](/img/structure/B61332.png)

2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 649899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Central Nervous System (CNS) Modulation

This compound’s similarity to the fused imidazopyridine heterocyclic ring system, which resembles purines, suggests potential therapeutic significance in CNS disorders. It could act as a GABA A receptor positive allosteric modulator , influencing neurotransmission and offering a pathway for the treatment of conditions like anxiety, insomnia, and epilepsy .

Gastrointestinal Therapeutics

As a structural analog to known proton pump inhibitors, this compound may serve as a lead structure in the development of new medications for the treatment of acid reflux or peptic ulcers. Its ability to inhibit gastric secretion can be pivotal in managing gastrointestinal conditions .

Anti-Cancer Agents

The compound’s interference with cellular pathways necessary for cancer cell proliferation makes it a candidate for anti-cancer drug development. It could potentially inhibit enzymes or signaling pathways that are overactive in cancer cells, thereby controlling tumor growth .

Anti-Inflammatory Applications

Due to its structural resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs), this compound could modulate inflammatory pathways. It may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Antimicrobial Activity

The benzimidazole core is known for its antimicrobial properties. This compound could be explored for its efficacy against a range of pathogens, including bacteria, fungi, and viruses, by disrupting their DNA synthesis or other critical biological processes .

Metabolic Disease Treatment

Compounds with this structure have been shown to influence carbohydrate metabolism. This suggests potential applications in treating metabolic diseases such as diabetes, by modulating enzymes involved in glucose and lipid metabolism .

Aromatase Inhibition

This compound could act as an aromatase inhibitor, which is crucial in the treatment of estrogen-dependent cancers like breast cancer. By inhibiting the enzyme aromatase, it prevents the conversion of androgens to estrogens, thus reducing estrogen levels and tumor growth .

Synthetic Chemistry Research

The compound’s unique structure makes it valuable in synthetic chemistry research, particularly in the synthesis of complex organic molecules. It could serve as a precursor or intermediate in the synthesis of various pharmaceuticals .

特性

IUPAC Name |

2-(2-hydroxyethyl)-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-9-10(6-7-19)15(20)18-13-5-3-2-4-12(13)17-14(18)11(9)8-16/h2-5,17,19H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCJHHFYZDSIAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327370 |

Source

|

| Record name | 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

CAS RN |

166671-26-7 |

Source

|

| Record name | 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

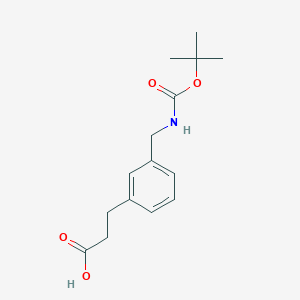

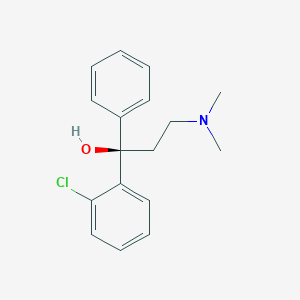

![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)

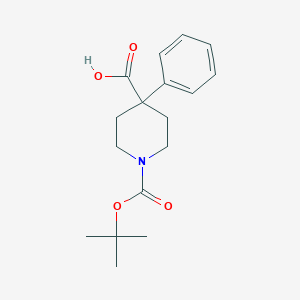

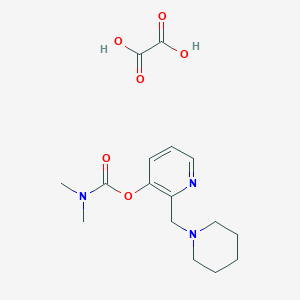

![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)

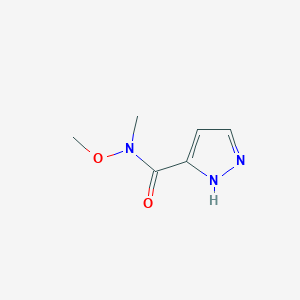

![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)